molecular formula C50H73N13O11 B013264 Lys-[Des-Arg9]Bradykinin CAS No. 71800-36-7

Lys-[Des-Arg9]Bradykinin

Cat. No.: B013264
CAS No.: 71800-36-7
M. Wt: 1032.2 g/mol
InChI Key: AILVBOHFGXNHCC-TZPCGENMSA-N
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Description

Des-Arg10-Kallidin is a metabolite of kallidin, a peptide that is part of the kallikrein-kinin system. It acts as a potent agonist for the type 1 bradykinin receptor. This compound is induced by tissue injury, such as myocardial ischemia and inflammation . Des-Arg10-Kallidin is known for its role in various physiological and pathological processes, including inflammation and pain modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Des-Arg10-Kallidin can be synthesized through solid-phase peptide synthesis. The peptide sequences are assembled on a solid-phase resin, and the final product is cleaved from the resin and purified using high-performance liquid chromatography . The synthesis involves the stepwise addition of amino acids to the growing peptide chain, with each amino acid being protected by a temporary protecting group to prevent unwanted reactions.

Industrial Production Methods: Industrial production of Des-Arg10-Kallidin follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure its purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: Des-Arg10-Kallidin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is metabolized by carboxypeptidases, which remove the C-terminal arginine to form Des-Arg10-Kallidin . This compound can also interact with metallopeptidases such as angiotensin-converting enzyme, neutral endopeptidase, and aminopeptidase M, which play a role in its inactivation .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Des-Arg10-Kallidin include protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain.

Major Products: The major product formed from the enzymatic degradation of Des-Arg10-Kallidin is Des-Arg9-Bradykinin, which is another potent agonist for the type 1 bradykinin receptor .

Scientific Research Applications

Pain Management and Inflammation

Lys-[Des-Arg9]Bradykinin has been studied for its potential in managing pain and inflammation. Research indicates that it can enhance the secretion of pro-inflammatory cytokines, such as IL-12p70, while inhibiting the secretion of IL-12p40 in mature dendritic cells (hMo-DC) . This suggests a dual role in promoting immune responses while also modulating inflammation.

Cardiovascular Effects

The compound has demonstrated significant hypotensive effects in animal models. For instance, studies show that it can induce acute and transient hypotension when administered to rabbits pretreated with lipopolysaccharide (LPS), highlighting its potential as a therapeutic agent for managing blood pressure . The hypotensive response is attributed to its action on B1 receptors, which are involved in vascular resistance modulation.

Mechanistic Insights

This compound selectively stimulates B1 receptors without significantly affecting B2 receptors, making it a valuable tool for dissecting the specific roles of these receptor subtypes in physiological and pathological processes . Its high affinity for B1 receptors (Ki values of 0.12 nM) allows for precise targeting in experimental settings .

In Vivo Studies

In vivo experiments have shown that administration of this compound can lead to reduced peripheral vascular resistance, making it a candidate for further exploration in cardiovascular therapies . The transient nature of its effects necessitates further investigation into its pharmacokinetics and potential metabolic pathways.

In Vitro Studies

In vitro studies reveal that this compound enhances the migration of immune cells, indicating its role in immune response modulation . The compound's ability to upregulate B1 receptors suggests that it may play a role in chronic inflammatory conditions where these receptors are often overexpressed.

Clinical Relevance

The implications of this compound extend to clinical settings, particularly regarding the treatment of conditions characterized by inflammation and pain. Its selective action on B1 receptors may provide a pathway for developing targeted therapies with fewer side effects compared to non-selective agents.

Comparative Effectiveness

Comparative studies with other bradykinin analogs indicate that this compound exhibits superior potency and selectivity, reinforcing its potential as a therapeutic agent .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Pain ManagementEnhances IL-12p70 secretion; inhibits IL-12p40 secretion
Cardiovascular EffectsInduces hypotension; reduces peripheral vascular resistance
Mechanistic InsightsSelectively activates B1 receptors; high affinity (Ki = 0.12 nM)
In Vivo StudiesAcute hypotensive effects observed in LPS-pretreated rabbits
In Vitro StudiesUpregulates B1 receptors; enhances immune cell migration

Comparison with Similar Compounds

Des-Arg10-Kallidin is similar to other kinins such as bradykinin and kallidin. it has a higher selectivity for the type 1 bradykinin receptor compared to bradykinin, which primarily binds to the type 2 bradykinin receptor . This selectivity makes Des-Arg10-Kallidin a valuable tool for studying the specific functions of the type 1 bradykinin receptor. Other similar compounds include Des-Arg9-Bradykinin and Lysyl-Bradykinin, which also play roles in inflammation and pain modulation .

Biological Activity

Lys-[Des-Arg9]Bradykinin is a biologically active peptide that serves as a potent and selective agonist for the bradykinin B1 receptor. This compound has garnered significant attention in pharmacology and physiology due to its role in various biological processes, including vasodilation, inflammation, and pain modulation.

  • Molecular Formula : C₅₀H₇₃N₁₃O₁₁
  • Molecular Weight : 1032.21 g/mol
  • Purity : ≥95% (HPLC)
  • Solubility : Soluble to 1 mg/ml in water

This compound acts primarily on the bradykinin B1 receptor with a high affinity (Ki = 0.12 nM) while showing significantly lower affinity for the B2 receptor (Ki > 30,000 nM) . This selectivity is crucial for its therapeutic potential, particularly in conditions where modulation of the inflammatory response is desired.

Biological Effects

  • Vasodilation : The compound induces vasodilation by promoting the release of nitric oxide and prostacyclin from endothelial cells, leading to reduced peripheral vascular resistance .
  • Hypotensive Effects : It has been demonstrated to lower blood pressure effectively, making it a candidate for treating hypertension .
  • Inflammation Modulation : this compound is involved in inflammatory processes, enhancing vascular permeability and facilitating leukocyte migration to sites of injury or infection .

Case Study 1: Cardiovascular Effects

A study by Drapeau et al. (1991) investigated the hypotensive effects of this compound in animal models. The results showed a significant reduction in blood pressure and peripheral resistance, indicating its potential use as an antihypertensive agent .

Case Study 2: COVID-19 Implications

Recent research has linked des-Arg9-bradykinin to hepatic damage in COVID-19 patients. Increased levels of des-Arg9-bradykinin were observed, correlating with elevated expression of B1 receptors in liver tissues from infected individuals. This suggests a role for this peptide in exacerbating liver injury during viral infections .

Comparative Analysis

Parameter This compound Des-Arg9-Bradykinin
B1 Receptor Affinity (Ki) 0.12 nM2.0 nM
B2 Receptor Affinity (Ki) >30,000 nM0.5 nM
Vasodilatory Effect YesModerate
Half-life in Plasma Short (27 ± 10 s)Longer (643 ± 436 s)

Q & A

Basic Research Questions

Q. How can researchers optimize experimental concentrations of Lys-[Des-Arg9]Bradykinin for B1 receptor activation in vitro?

  • Methodological Answer : The optimal concentration range can be determined using dose-response curves based on its binding affinity (Ki values: 0.12 nM for human B1 receptors, 1.7 nM for mouse, and 0.23 nM for rabbit). For calcium flux assays (e.g., in trigeminal ganglion neurons), start with 10 nM–1 µM concentrations, as higher concentrations may saturate receptors or induce off-target effects. Use antagonists like R715 (B1 antagonist) to confirm specificity .

Q. What controls are essential when validating B1 receptor selectivity of this compound?

  • Methodological Answer : Include B2 receptor antagonists (e.g., HOE-140) to rule out cross-reactivity. Validate selectivity via parallel experiments in B1 receptor knockout models or siRNA-mediated B1 knockdown cells. Comparative studies with non-selective agonists (e.g., bradykinin) can further confirm selectivity .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For working solutions, use DMSO (10 mM stock) and avoid freeze-thaw cycles. Monitor degradation via HPLC or mass spectrometry if stored >1 month .

Q. What are the key steps for reproducing calcium signaling assays with this compound?

  • Methodological Answer : Use Fura-2 or Fluo-4 dyes for real-time calcium measurement. Pre-incubate cells with R715 (1 µM) to block baseline B1 activity. Normalize data to F/F0 ratios and include vehicle controls (DMSO ≤0.1%) to exclude solvent artifacts .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor activity (agonist vs. antagonist) be resolved?

  • Methodological Answer : Structural analogs (e.g., Lys-[Des-Arg9, Leu8]-Bradykinin, a B1 antagonist) highlight the critical role of residue modifications. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-Lys-[Des-Arg9]Bradykinin) to compare binding kinetics. Cross-validate results in heterologous expression systems (e.g., HEK293 cells transfected with B1/B2 receptors) .

Q. What strategies mitigate confounding effects when studying this compound in inflammatory models?

  • Methodological Answer : In vivo models require co-administration of kininase inhibitors (e.g., EDTA) to prevent peptide degradation. For cytokine profiling, pair B1-specific agonists/antagonists with multiplex assays to isolate B1-mediated pathways from overlapping inflammatory cascades .

Q. How do researchers differentiate B1 receptor-dependent vs. -independent signaling pathways activated by this compound?

  • Methodological Answer : Combine pharmacological inhibition (R715) with CRISPR/Cas9 B1 knockout models. Use phosphoproteomics to map downstream targets (e.g., ERK1/2 phosphorylation) and compare with B2 receptor activation profiles. Transient receptor silencing via siRNA can further isolate pathway-specific effects .

Q. What experimental designs address species-specific variability in B1 receptor responses to this compound?

  • Methodological Answer : Cross-species comparisons require alignment of receptor sequences (e.g., human vs. rodent B1 receptors) and functional assays (calcium mobilization, IP1 accumulation). Use species-matched cell lines (e.g., human endothelial cells vs. rat trigeminal neurons) to contextualize translational relevance .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting dose-response data in calcium flux assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values. Outliers may arise from receptor desensitization; include time-course controls and normalize to maximal responses (e.g., ionomycin-induced calcium release). Use ANOVA with post-hoc tests for multi-group comparisons .

Q. What statistical frameworks are suitable for comparing this compound’s efficacy across different disease models?

  • Methodological Answer : Meta-analysis of published Ki/EC50 values using random-effects models accounts for inter-study variability. For in vivo data (e.g., hypotensive effects), use mixed-effects models to adjust for baseline hemodynamic differences .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound experiments?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: detail animal strain, dosing regimens, and peptide purity (≥95% by HPLC). For in vitro work, report passage numbers, serum conditions, and receptor expression levels. Deposit raw data in public repositories (e.g., Zenodo) .

Q. What ethical safeguards apply when studying this compound in human-derived cells or tissues?

  • Methodological Answer : Obtain IRB approval for primary human cells. Disclose donor demographics (age, health status) and validate absence of endotoxins in peptide preparations. Use negative controls (e.g., scrambled peptides) to exclude nonspecific immune activation .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVBOHFGXNHCC-TZPCGENMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222058
Record name Kallidin, des-arg(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71800-36-7
Record name Kallidin, des-arg(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kallidin, des-arg(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin

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